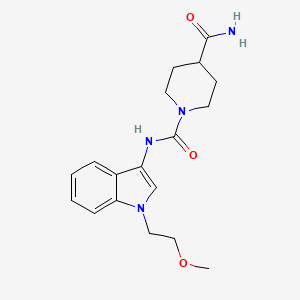
4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is a member of the benzamide family and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Scientific Research Applications
Synthesis and Properties
Polyamides with Flexible Main-Chain Ether Linkages : Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from 4-tert-butylcatechol. These polyamides exhibited useful levels of thermal stability, solubility in polar solvents, and could form transparent, flexible films, suggesting potential applications in materials science Hsiao, Yang, & Chen, 2000.
Radical Dimerization of Thioamides : Chauhan et al. (2018) described a method for the dimerization of primary thioamides using tert-butyl nitrite, yielding 1,2,4-thiadiazoles. This reaction proceeds smoothly at room temperature, indicating a route for synthesizing thiadiazole derivatives potentially useful in chemical research Chauhan et al., 2018.
Asymmetric Synthesis of Nociceptin Antagonists : An efficient and practical asymmetric synthesis method for a useful intermediate for the synthesis of nociceptin antagonists was developed by Jona et al. (2009). This method highlights the compound's relevance in the synthesis of molecules targeting nociceptin receptors, a key area in pain management research Jona et al., 2009.
Heterocyclic Carboxamides as Antipsychotic Agents
- Antipsychotic Agent Development : Norman et al. (1996) prepared and evaluated heterocyclic analogues of 1192U90 as potential antipsychotic agents. These compounds, including thiazole derivatives, were evaluated for their binding to dopamine and serotonin receptors, demonstrating the role of such compounds in developing new treatments for psychiatric conditions Norman, Navas, Thompson, & Rigdon, 1996.
Antimicrobial and Antituberculosis Activity
Antimicrobial Activity of Thiazolo[3,2-a]Pyridines : El-Maghraby et al. (2002) reported on the antimicrobial activity of novel fluorinated thiazolo[3,2-a]pyridines and thiazolo[2',3':1,6]pyrido[2,3-d]pyrimidines. The synthesized compounds showed promising antimicrobial properties, indicating potential applications in developing new antimicrobial agents El-Maghraby, Ali, Ahmed, & El-Gaby, 2002.
Design and Synthesis of Mycobacterium Tuberculosis GyrB Inhibitors : Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as inhibitors of Mycobacterium tuberculosis GyrB. Among the studied compounds, one exhibited significant activity against all tests, showing promise as a new class of antituberculosis agents Jeankumar et al., 2013.
properties
IUPAC Name |
4-tert-butyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-19(2,3)15-6-4-14(5-7-15)17(23)21-16-8-11-22(12-9-16)18-20-10-13-24-18/h4-7,10,13,16H,8-9,11-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKNUDKHYFKMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2848968.png)
![4-(4-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2848969.png)
![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2848972.png)


![3-[(4-Chlorophenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2848978.png)



![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-nitrophenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2848983.png)

![(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2848986.png)
![N-[4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2848987.png)